4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride
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Overview
Description
4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: N-bromosuccinimide, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neuronal signaling . This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride
- 4-(4-Bromophenyl)-4-phenylpiperidine hydrochloride
- 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride
Uniqueness
4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can influence the compound’s biological activity and pharmacokinetics .
Properties
IUPAC Name |
4-(4-fluorophenyl)-4-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN.ClH/c18-16-8-6-15(7-9-16)17(10-12-19-13-11-17)14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRBLQBUNESLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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